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molecular formula C14H11FO3 B1376440 2-Benzyloxy-6-fluorobenzoic acid CAS No. 941608-36-2

2-Benzyloxy-6-fluorobenzoic acid

Cat. No. B1376440
M. Wt: 246.23 g/mol
InChI Key: BLFXGZJNWASDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252820B2

Procedure details

To a solution of 7.3 g (21.7 mmol) of 2-benzyloxy-6-fluorobenzoic acid benzyl ester in 75 mL of methanol is added 20 mL of 1.0N NaOH. The mixture is stirred at 50° C. for 24 h. Another 10 mL of 1.0N NaOH is added and the mixture is stirred at RT for 18 h. The solvent is removed under reduced pressure and water is added to the residue. The solution is washed with MTBE and the aqueous phase is acidified with 1N HCl. The mixture is extracted with ethyl acetate (2×) and the organic solution is dried over sodium sulfate. The solvent is removed under reduced pressure to give the product as an oil: 1H NMR (CDCl3) δ 7.44-7.31 (m, 6H), 6.84-6.79 (m, 2H), 5.22 (s, 2H).
Name
2-benzyloxy-6-fluorobenzoic acid benzyl ester
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:25])[C:10]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:11]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)C1C=CC=CC=1.[OH-].[Na+]>CO>[CH2:18]([O:17][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]([F:16])[C:10]=1[C:9]([OH:25])=[O:8])[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
2-benzyloxy-6-fluorobenzoic acid benzyl ester
Quantity
7.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1=C(C=CC=C1F)OCC1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 50° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure and water
ADDITION
Type
ADDITION
Details
is added to the residue
WASH
Type
WASH
Details
The solution is washed with MTBE
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)O)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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